molecular formula C26H21BrN2O2 B11139045 (2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

(2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

Cat. No.: B11139045
M. Wt: 473.4 g/mol
InChI Key: GFXPFOLVYQBWBK-WYMLVPIESA-N
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Description

(2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a bromo-methoxyphenyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3-bromo-4-methoxybenzaldehyde with 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acetone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The bromo group can be substituted with nucleophiles such as amines or thiols under suitable conditions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Bromomethyl methyl ether: Another brominated compound with different functional groups and applications.

    Ethyl acetoacetate: A compound with a similar carbonyl structure but different substituents and reactivity.

Uniqueness

(2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one is unique due to its combination of bromo, methoxy, and pyrazolyl groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C26H21BrN2O2

Molecular Weight

473.4 g/mol

IUPAC Name

(E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one

InChI

InChI=1S/C26H21BrN2O2/c1-18-8-10-19(11-9-18)26-21(17-29(28-26)22-6-4-3-5-7-22)12-14-24(30)20-13-15-25(31-2)23(27)16-20/h3-17H,1-2H3/b14-12+

InChI Key

GFXPFOLVYQBWBK-WYMLVPIESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)C3=CC(=C(C=C3)OC)Br)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC(=C(C=C3)OC)Br)C4=CC=CC=C4

Origin of Product

United States

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